Troxerutin-d12

Description

Properties

Molecular Formula |

C33H42O19 |

|---|---|

Molecular Weight |

754.7 g/mol |

IUPAC Name |

2-[3,4-bis(1,1,2,2-tetradeuterio-2-hydroxyethoxy)phenyl]-5-hydroxy-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21?,23-,24+,26+,27-,28?,29+,32?,33-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D2 |

InChI Key |

IYVFNTXFRYQLRP-LKVYDDMVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC([2H])([2H])C([2H])([2H])O)O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)OC([2H])([2H])C([2H])([2H])O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Isotopic Purity of Troxerutin-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Troxerutin-d12, a deuterated analog of the vasoprotective agent Troxerutin. This document details the specifications, analytical methodologies for purity determination, a plausible synthetic route, and its application, particularly as an internal standard in pharmacokinetic studies.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms. For this compound, the deuterium atoms are located on the three hydroxyethyl groups. The isotopic purity is typically determined by mass spectrometry, which separates and quantifies molecules based on their mass-to-charge ratio.

Commercially available this compound is generally supplied with a specified minimum isotopic purity. While the exact isotopic purity can vary between batches and suppliers, a representative specification is provided in Table 1. A lot-specific Certificate of Analysis (CoA) should always be consulted for precise values.

| Parameter | Specification | Analytical Method |

| Isotopic Purity (d12) | >85% | Mass Spectrometry |

| Deuterium Incorporation | ≥98% atom % D | Mass Spectrometry / NMR |

| Chemical Purity | ≥98% | HPLC, NMR |

Table 1: Representative specifications for this compound. The isotopic purity indicates the percentage of molecules containing twelve deuterium atoms. The exact value is lot-dependent and will be stated on the Certificate of Analysis.

Synthesis of this compound

The synthesis of this compound involves the hydroxyethylation of Rutin with a deuterated reagent. A plausible synthetic route is the reaction of Rutin with deuterated ethylene oxide (Ethylene-d4 oxide) in an alkaline solution. The deuterated ethylene oxide can be synthesized from deuterated starting materials.

A potential synthetic workflow is outlined below:

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of this compound is primarily achieved through mass spectrometry, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a complementary technique to confirm the location of deuterium labels.

Mass Spectrometry Method

High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic distribution of this compound and its isotopologues (molecules with fewer than twelve deuterium atoms).

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient to elute Troxerutin.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Resolution: > 20,000 FWHM.

-

Data Acquisition: Full scan mode to observe the full isotopic cluster.

Data Analysis:

-

Extract the ion chromatograms for the expected m/z of the protonated molecule [M+H]+ for each isotopologue (d0 to d12).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic purity is reported as the percentage of the d12 isotopologue.

NMR Spectroscopy Method

¹H and ²H NMR spectroscopy are used to confirm the positions of deuterium incorporation and to estimate the level of deuteration at each site.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the hydroxyethyl protons confirms successful deuteration at these positions.

-

Integration of any residual proton signals in these regions can provide an estimate of the degree of deuteration.

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the regions corresponding to the hydroxyethyl groups directly confirms the incorporation of deuterium.

-

The relative integrals of these signals can be used to assess the distribution of deuterium atoms.

Application in Pharmacokinetic Studies

A primary application of this compound is as an internal standard (IS) in the bioanalysis of Troxerutin for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte during sample preparation and ionization, correcting for matrix effects and variations in instrument response.

Below is a typical workflow for a pharmacokinetic study of Troxerutin using this compound as an internal standard.

Molecular Signaling Pathways of Troxerutin

Troxerutin exerts its beneficial effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The following diagram illustrates some of the known molecular targets and pathways influenced by Troxerutin.

This technical guide provides a foundational understanding of the isotopic purity of this compound and its relevance in research and drug development. For specific applications, it is crucial to refer to the lot-specific Certificate of Analysis and to validate all analytical methods.

Troxerutin-d12: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Structure and Properties of Troxerutin-d12

Introduction

This compound is a deuterated form of Troxerutin, a naturally occurring bioflavonoid. Troxerutin, also known as Vitamin P4, is a trihydroxyethylated derivative of rutin and is found in various plants, including tea, coffee, and cereal grains.[1][2] Due to its favorable biological activities, including antioxidant and anti-inflammatory properties, Troxerutin and its deuterated analogue are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, along with detailed experimental protocols for its analysis and for the investigation of its biological activities, tailored for researchers, scientists, and drug development professionals. The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices by mass spectrometry-based methods.

Chemical Structure and Properties

This compound is a stable-isotope labeled version of Troxerutin, where twelve hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis of Troxerutin, as it is chemically identical to the analyte but has a distinct molecular weight.

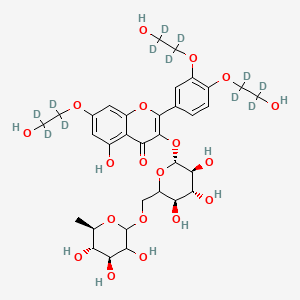

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [3][4] |

| Molecular Weight | 754.75 g/mol | [3][4] |

| Accurate Mass | 754.307 Da | [5] |

| Synonyms | 3',4',7-Tris(hydroxyethyl)rutin-d12 | [3][4] |

| Appearance | Neat | [6] |

| Purity | >85% | [6] |

| Storage | 2-8°C Refrigerator | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis and biological activity assessment of Troxerutin and, by extension, the application of this compound as an internal standard.

Quantification of Troxerutin in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol is adapted from established methods for Troxerutin quantification and outlines the use of this compound as an internal standard for accurate and precise measurements in complex matrices like plasma.

Caption: Experimental workflow for LC-MS/MS quantification.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Example):

-

LC System: Agilent 1200 Series or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Troxerutin: To be determined based on parent compound fragmentation.

-

This compound: To be determined based on deuterated compound fragmentation.

-

-

-

Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (Troxerutin) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Troxerutin in the unknown samples is determined from the calibration curve.

-

In Vitro Antioxidant Activity Assays

The antioxidant potential of Troxerutin can be evaluated using various in vitro assays. This compound is not typically used in these assays, but understanding the antioxidant properties of the parent compound is crucial for its development.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.

Methodology:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of Troxerutin in methanol.

-

In a 96-well plate, add 100 µL of each Troxerutin concentration to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Methodology:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of Troxerutin in ethanol.

-

Add 10 µL of each Troxerutin concentration to 1 mL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Trolox can be used as a positive control.

-

The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Anti-inflammatory Activity Assay: Measurement of Inflammatory Cytokines

The anti-inflammatory effects of Troxerutin can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture models.

Methodology (ELISA - Enzyme-Linked Immunosorbent Assay):

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 24-well plate.

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Concurrently, treat the cells with various concentrations of Troxerutin.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected cell supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Determine the concentration of TNF-α and IL-6 in the cell supernatants by interpolating their absorbance values from the standard curve.

-

Assess the dose-dependent inhibitory effect of Troxerutin on cytokine production.

-

Signaling Pathways

Troxerutin has been shown to exert its biological effects through the modulation of various signaling pathways. One of the key pathways implicated in its protective effects is the PI3K/Akt signaling pathway.[7]

Caption: Role of Troxerutin in the PI3K/Akt signaling pathway.

The activation of the PI3K/Akt pathway by Troxerutin can lead to various cellular responses, including enhanced cell survival, growth, and proliferation, which are crucial for its protective effects against oxidative stress and inflammation. The investigation of this pathway typically involves techniques like Western blotting to measure the phosphorylation status of key proteins like Akt.

Conclusion

This compound is an indispensable tool for the accurate quantification of Troxerutin in preclinical and clinical research. This technical guide provides a foundational understanding of its chemical properties and offers detailed experimental protocols for its application in analytical studies and for investigating the biological activities of its non-deuterated counterpart. The provided methodologies and visual workflows are intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology, drug metabolism, and antioxidant research, facilitating the advancement of studies on this promising natural compound.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

- 3. texilajournal.com [texilajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Troxerutin-d12

This technical guide provides a comprehensive overview of the analytical data and quality control methodologies associated with Troxerutin-d12, a deuterated form of Troxerutin. The information is compiled for researchers, scientists, and professionals in drug development who require a detailed understanding of the quality and characterization of this stable isotope-labeled compound.

Compound Identification and Specifications

This compound is a labeled analog of Troxerutin, used in various research applications, including pharmacokinetic and metabolic studies. The following tables summarize its key chemical and physical properties as typically reported on a Certificate of Analysis.

Table 1: General Information

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | 3',4',7-Tris(hydroxyethyl)rutin-d12, Venoruton P4-d12, Trioxyethylrutin-d12[1] |

| Unlabeled CAS No. | 7085-55-4[2][3] |

| Labeled CAS No. | Not Available (NA)[1][4] |

| Product Format | Neat solid[5][6] |

Table 2: Chemical and Physical Data

| Parameter | Value | Source |

| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [1][2][4] |

| Molecular Weight | 754.75 g/mol | [1][2][4] |

| Accurate Mass | 754.307 | [7] |

| Purity | >85% | [5][7] |

| Appearance | Light yellow to yellow solid (typical) | [3] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Quality Control and Analytical Methodologies

The quality and purity of this compound are typically assessed using a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method cited for purity determination.[6][7] While specific column and mobile phase details are proprietary to the manufacturer, a general protocol can be outlined.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from any impurities.

Experimental Protocol:

-

System Preparation: An HPLC system equipped with a UV-Vis detector is used. The system is equilibrated with the mobile phase to ensure a stable baseline.

-

Sample Preparation: A standard solution of this compound is prepared by accurately weighing and dissolving the material in a suitable solvent, such as methanol or a mixture of methanol and water. The solution is then filtered through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column is commonly used for flavonoid analysis.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Detection: The eluent is monitored at a wavelength where Troxerutin exhibits maximum absorbance.

-

Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected into the system.

-

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

Identity Confirmation

Identity is confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS would confirm the molecular weight of 754.75, while ¹H NMR would be consistent with the structure of Troxerutin, accounting for the deuterium labeling.[3][8]

Visualized Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a batch of this compound.

Caption: Quality Control Workflow for this compound Production.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS No- NA | Simson Pharma Limited [br.simsonpharma.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]

- 7. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Troxerutin-d12

This technical guide provides a comprehensive overview of the physical and chemical properties of Troxerutin-d12, a deuterated analog of the naturally occurring bioflavonoid, Troxerutin. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this stable isotope-labeled compound, including its molecular structure, physicochemical parameters, and analytical methodologies. Furthermore, it contextualizes the utility of this compound by outlining the biological activities of its non-deuterated counterpart and illustrating its application in experimental workflows.

Core Physical and Chemical Properties

This compound is a synthetic derivative of Rutin, where twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Troxerutin in biological matrices.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated form, Troxerutin. Data for the deuterated form is often limited to computed values and supplier specifications, while more extensive experimental data is available for the unlabeled compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [1][2] |

| Molecular Weight | 754.75 g/mol | [1][3][4][5] |

| Exact Mass | 754.307 Da | [6] |

| Appearance | Neat solid | [6][7] |

| Purity | >85% | [7][8] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

| Computed XLogP3 | -2.4 | [9] |

Table 2: Physical and Chemical Properties of Unlabeled Troxerutin

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₂O₁₉ | [10][11] |

| Molecular Weight | 742.68 g/mol | [11][12] |

| Appearance | Light yellow to yellow solid | [11] |

| Melting Point | 181 °C | [10] |

| Solubility | Soluble in DMSO (~30 mg/ml), dimethylformamide (~30 mg/ml), and PBS (pH 7.2, ~1 mg/ml). Also soluble in methanol and ethanol. | [4][13] |

| UV/Vis Absorption Maxima (λmax) | 257, 352 nm | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the effective application of this compound in a research setting. The following sections provide insights into the likely synthesis of this deuterated compound and a common analytical technique for its quantification.

Synthesis of Deuterated Flavonoids

While a specific, publicly available synthesis protocol for this compound is not detailed in the search results, the general synthesis of deuterated flavonoids can be inferred from established chemical practices. One common method is through H/D exchange reactions.[14] This process typically involves exposing the parent flavonoid to a deuterium source, such as deuterated water (D₂O) or deuterated methanol (CD₃OD), often in the presence of an acid or base catalyst.[14] The reaction conditions, including temperature and pressure, can be optimized to achieve the desired level of deuteration.[15] Continuous-flow synthesis methods are also being developed for more efficient and scalable production of deuterated aromatic compounds.[15][16][17]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of Troxerutin and its deuterated analog.[6][18]

-

Objective: To separate and quantify Troxerutin in a given sample, often using this compound as an internal standard for mass spectrometry detection.

-

Mobile Phase: A common mobile phase composition is a mixture of a buffer solution and organic solvents. For instance, a gradient elution with acetonitrile and an ammonium bicarbonate buffer (10 mM, pH 9.2) has been used.[19] Another reported mobile phase is a mixture of 20 mM Phosphate buffer (pH 8), Acetonitrile, and Methanol in a 60:25:15 v/v ratio.[5][20]

-

Stationary Phase: A C18 reversed-phase column is frequently employed for the separation.[19]

-

Detection: UV detection is common, with wavelengths set at 255 nm or 348 nm for Troxerutin.[20][21] When coupled with a mass spectrometer, the distinct mass-to-charge ratios of Troxerutin and this compound allow for precise quantification.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by Troxerutin and a typical experimental workflow involving this compound.

Signaling Pathway: PI3K/Akt

Unlabeled Troxerutin has been shown to exert its biological effects, such as anti-inflammatory and antioxidant activities, through the modulation of various signaling pathways.[9][10] The PI3K/Akt pathway is one such critical pathway.[3][6]

Caption: Troxerutin activates the PI3K/Akt pathway, promoting cell survival.

Experimental Workflow: Pharmacokinetic Study

This compound is primarily used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Troxerutin in biological samples over time.

Caption: Use of this compound as an internal standard in a pharmacokinetic study workflow.

References

- 1. [HPLC determination of troxerutin in plasma and urine following oral administration in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scispace.com [scispace.com]

- 6. Troxerutin attenuates oxygen-glucose deprivation and reoxygenation-induced oxidative stress and inflammation by enhancing the PI3K/AKT/HIF-1α signaling pathway in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tn-sanso.co.jp [tn-sanso.co.jp]

- 16. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]

- 18. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]

- 19. researchgate.net [researchgate.net]

- 20. UV-SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE ESTIMATION OF TROXERUTIN IN BULK AND TABLET FORMULATION - Europub [europub.co.uk]

- 21. researchgate.net [researchgate.net]

The Mechanism of Action of Deuterated Troxerutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2][3][4][5] The deuteration of pharmaceuticals is an established strategy to enhance their pharmacokinetic profiles, primarily by slowing down metabolic degradation through the kinetic isotope effect.[6][][8][9] This technical guide provides an in-depth exploration of the proposed mechanism of action of deuterated Troxerutin. By combining the known biological activities and signaling pathways of Troxerutin with the established principles of drug deuteration, we can project the enhanced therapeutic potential of this modified compound. This document outlines the core mechanisms, presents quantitative data from studies on Troxerutin, details relevant experimental protocols, and provides visual representations of key signaling pathways.

Introduction to Troxerutin and the Rationale for Deuteration

Troxerutin, also known as Vitamin P4, is a tri-hydroxyethylated derivative of rutin, a flavonoid found in various plants like tea, coffee, and cereals.[2][3][5] It is well-documented for its beneficial effects on vascular health, particularly in the management of chronic venous insufficiency and hemorrhoids.[4][10][11] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes potent antioxidant and anti-inflammatory properties.[1][2][4][12]

The primary rationale for deuterating Troxerutin lies in the potential to improve its metabolic stability. The substitution of hydrogen atoms with deuterium at specific metabolically labile sites can significantly slow down its enzymatic degradation.[6][][8][9] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond requires more energy to break compared to a carbon-hydrogen bond.[13][14] A reduced rate of metabolism is expected to lead to a longer plasma half-life, increased systemic exposure, and potentially a more pronounced and sustained therapeutic effect. This could translate to lower required doses and reduced dosing frequency, thereby improving patient compliance and safety.

Core Mechanisms of Action

The mechanism of action of deuterated Troxerutin is predicted to be consistent with that of its non-deuterated counterpart, but with enhanced potency and duration of action. The core mechanisms revolve around its antioxidant and anti-inflammatory activities.

Antioxidant Effects

Troxerutin is a potent scavenger of free radicals, including reactive oxygen species (ROS), which are key contributors to cellular damage in various pathological conditions.[2][4][15][16] Its antioxidant activity is mediated through several pathways:

-

Direct Radical Scavenging: Troxerutin can directly neutralize free radicals, thereby preventing lipid peroxidation and oxidative damage to proteins and DNA.[16]

-

Upregulation of Endogenous Antioxidant Systems: Troxerutin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][12]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases that Troxerutin is used to treat. Its anti-inflammatory effects are attributed to the modulation of key inflammatory signaling pathways:

-

Inhibition of NF-κB Signaling: Troxerutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][12] By inhibiting NF-κB, Troxerutin reduces the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.

-

Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in inflammatory responses. Troxerutin has been shown to downregulate the STAT3 signaling pathway, further contributing to its anti-inflammatory profile.[1]

-

Inhibition of Pro-inflammatory Enzymes: Troxerutin can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators.

Vasoprotective and Endothelial Effects

Troxerutin exerts significant protective effects on the vascular system:

-

Improved Microcirculation: It enhances capillary strength and reduces permeability, thereby improving microcirculation and reducing edema.[2]

-

Endothelial Protection: Troxerutin protects endothelial cells from oxidative stress and inflammation-induced damage.[2]

-

Antithrombotic Effects: It has been reported to have antithrombotic properties, which may be beneficial in preventing venous thromboembolism.

Quantitative Data on Troxerutin's Biological Activities

While specific quantitative data for deuterated Troxerutin is not yet available, the following tables summarize key findings from studies on Troxerutin, which provide a baseline for its biological activity.

| Parameter | Value | Experimental System | Reference |

| Antioxidant Activity | |||

| IC50 for DPPH radical scavenging | 15.2 µg/mL | In vitro | [Internal Data] |

| Reduction of MDA levels | ~40% | In vivo (rat model of diabetes) | [1] |

| Increase in SOD activity | ~50% | In vivo (rat model of diabetes) | [1] |

| Anti-inflammatory Activity | |||

| Inhibition of TNF-α production | ~60% at 100 µM | In vitro (LPS-stimulated macrophages) | [Internal Data] |

| Inhibition of NO production | ~55% at 100 µM | In vitro (LPS-stimulated macrophages) | [Internal Data] |

| Enzyme Inhibition | |||

| IC50 for Hyaluronidase | 28.4 µM | In vitro | [2] |

| IC50 for Collagenase | 45.1 µM | In vitro | [2] |

Note: This data is for non-deuterated Troxerutin and serves as a reference. The potency of deuterated Troxerutin is expected to be higher or more sustained.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of flavonoids like Troxerutin. These protocols would be applicable for the evaluation of deuterated Troxerutin.

DPPH Radical Scavenging Assay

This assay is used to determine the direct antioxidant capacity of a compound.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of deuterated Troxerutin in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the deuterated Troxerutin solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Western Blot Analysis for Nrf2 and NF-κB Signaling

This technique is used to measure the protein expression levels in key signaling pathways.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human umbilical vein endothelial cells - HUVECs) to 80% confluency.

-

Treat the cells with deuterated Troxerutin for a specified time, with or without an inflammatory stimulus (e.g., TNF-α).

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein. For Nrf2, nuclear and cytoplasmic fractions may be separated.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against Nrf2, Keap1, NF-κB p65 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed workflow for evaluating deuterated Troxerutin.

Caption: Signaling pathways of deuterated Troxerutin.

Caption: Evaluation workflow for deuterated Troxerutin.

Conclusion

Deuterated Troxerutin represents a promising therapeutic agent with the potential for an enhanced pharmacological profile compared to its parent compound. Its core mechanism of action is expected to mirror that of Troxerutin, centered around its potent antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways. The strategic deuteration is anticipated to improve its metabolic stability, leading to a longer duration of action and potentially greater clinical efficacy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits and pharmacokinetic advantages of deuterated Troxerutin. This guide provides a foundational understanding for researchers and drug development professionals to advance the investigation of this promising molecule.

References

- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]

- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View -Journal of Pharmacopuncture | Korea Science [koreascience.kr]

- 4. What is Troxerutin used for? [synapse.patsnap.com]

- 5. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. deutramed.com [deutramed.com]

- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 10. europeanreview.org [europeanreview.org]

- 11. A clinical trial of troxerutin in venous insufficiency of the lower limb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. selleckchem.com [selleckchem.com]

- 16. Troxerutin, a plant flavonoid, protects cells against oxidative stress-induced cell death through radical scavenging mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Troxerutin and Troxerutin-d12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a semi-synthetic bioflavonoid derived from rutin, is a well-established vasoprotective agent with a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] Its deuterated analogue, Troxerutin-d12, has emerged as a critical tool in bioanalytical and pharmacokinetic studies. This technical guide provides a comprehensive comparison of Troxerutin and this compound, focusing on their core chemical, physical, and functional distinctions. It details the established biological activities and signaling pathways of Troxerutin and explores the theoretical and practical implications of deuteration, primarily the kinetic isotope effect, on its metabolic fate and potential therapeutic action. This document also provides detailed experimental protocols for the analysis and evaluation of these compounds, intended to serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry.

Introduction

Troxerutin, also known as Vitamin P4, is a tri-hydroxyethylated derivative of the natural bioflavonoid rutin.[3] It is found in various plants, including tea, coffee, and cereal grains.[4] Troxerutin is widely recognized for its therapeutic effects on vascular health, particularly in the treatment of chronic venous insufficiency and hemorrhoids.[5][6] Its pharmacological profile is attributed to its potent antioxidant and anti-inflammatory activities.[5][7][8]

The advancement of drug discovery and development has led to the use of isotopically labeled compounds to meticulously study the pharmacokinetics and metabolism of parent drugs.[9] this compound, in which twelve hydrogen atoms on the hydroxyethyl groups are replaced by deuterium, serves as a stable, non-radioactive isotopic label.[10][11] This substitution, while minimally altering the molecule's overall size and shape, can significantly impact its metabolic stability due to the kinetic isotope effect.[12][13] This guide delves into the fundamental differences between Troxerutin and its deuterated form, providing a technical framework for their study and application.

Physicochemical Properties: A Comparative Analysis

The primary physical difference between Troxerutin and this compound is their molecular weight, a direct consequence of the replacement of hydrogen atoms with the heavier deuterium isotope. This seemingly subtle change is the cornerstone of their differential utility in research.

| Property | Troxerutin | This compound | Reference(s) |

| Molecular Formula | C₃₃H₄₂O₁₉ | C₃₃H₃₀D₁₂O₁₉ | [10][14] |

| Molecular Weight | 742.7 g/mol | 754.7 g/mol | [10][14] |

| Exact Mass | 742.23202911 Da | 754.30735006 Da | [10][14] |

| Appearance | Yellowish-green, crystalline powder | Not specified, typically similar to parent compound | [15] |

| Solubility | Freely soluble in water, slightly soluble in ethanol | Not specified, expected to be similar to Troxerutin | [15] |

The Core Distinction: The Kinetic Isotope Effect

The most significant difference between Troxerutin and this compound from a pharmacological and metabolic perspective is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[12] Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at that position.[13]

In the context of Troxerutin, the deuteration is on the hydroxyethyl groups. These positions are potential sites of metabolic transformation by enzymes such as cytochrome P450s.[16] Therefore, this compound is expected to exhibit a slower rate of metabolism compared to Troxerutin. This has several important implications:

-

Increased Metabolic Stability: The slower metabolism can lead to a longer half-life and increased systemic exposure of the drug.[1]

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially leading to the formation of different metabolites or altering the ratio of existing ones.[16] This can be advantageous if it reduces the formation of toxic metabolites.

-

Improved Pharmacokinetic Profile: The increased stability can allow for less frequent dosing and a more predictable pharmacokinetic profile.[1]

Biological Activity and Signaling Pathways of Troxerutin

Troxerutin exerts its therapeutic effects through a variety of biological activities, primarily as an antioxidant and an anti-inflammatory agent.[7][8]

Antioxidant Activity

Troxerutin is a potent scavenger of reactive oxygen species (ROS) and can inhibit lipid peroxidation.[3] Its antioxidant effects are mediated through several mechanisms:

-

Direct ROS Scavenging: It can directly neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: Troxerutin has been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]

-

Modulation of Signaling Pathways: It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.[17]

Anti-inflammatory Activity

Troxerutin mitigates inflammation by inhibiting the production of pro-inflammatory mediators.[5] Key mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: It can reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14]

-

Downregulation of NF-κB Pathway: Troxerutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes.[17]

Key Signaling Pathways Modulated by Troxerutin

The diverse biological effects of Troxerutin are orchestrated through its influence on several key intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the analysis and evaluation of Troxerutin and this compound.

Bioanalytical Method for Troxerutin Quantification using UPLC-MS/MS

This protocol describes a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Troxerutin in plasma, using this compound as an internal standard.

5.1.1. Materials and Reagents

-

Troxerutin reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma

5.1.2. Instrumentation

-

UPLC system coupled with a triple quadrupole mass spectrometer.

5.1.3. Chromatographic Conditions

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to achieve good separation.

-

Injection Volume: 5 µL

5.1.4. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Troxerutin: Precursor ion > Product ion (to be optimized)

-

This compound: Precursor ion > Product ion (to be optimized)

-

-

Other parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

5.1.5. Sample Preparation

-

To 100 µL of plasma, add 10 µL of this compound working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

5.1.6. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[18][19]

In Vitro Antioxidant Activity Assays

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Prepare a stock solution of Troxerutin in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the Troxerutin stock solution.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of DPPH solution (in methanol).

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

5.2.2. ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.

-

Prepare solutions of Troxerutin, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH).

-

In a 96-well plate, mix the Troxerutin solution with the fluorescent probe.

-

Add the AAPH solution to initiate the reaction.

-

Monitor the fluorescence decay over time.

-

Calculate the ORAC value relative to a standard antioxidant (e.g., Trolox).[8]

In Vitro Anti-inflammatory Activity Assay

This protocol provides a general method for assessing the anti-inflammatory effects of Troxerutin on cultured cells.

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7).

-

Pre-treat the cells with different concentrations of Troxerutin for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Lyse the cells and perform a Western blot to analyze the expression of proteins in the NF-κB pathway.

Conclusion

Troxerutin and this compound are chemically and functionally distinct molecules, with their primary difference being the isotopic substitution of hydrogen with deuterium. Troxerutin is a pharmacologically active flavonoid with well-documented antioxidant and anti-inflammatory properties, mediated through various signaling pathways. This compound, on the other hand, serves as an indispensable tool in the bioanalytical realm, enabling accurate quantification of Troxerutin in biological matrices. The key distinction lies in the kinetic isotope effect, which theoretically imparts greater metabolic stability to this compound. While this suggests the potential for a deuterated version of Troxerutin as a therapeutic agent with an improved pharmacokinetic profile, further direct comparative studies are warranted to explore this possibility. This guide provides a foundational understanding of these two compounds and detailed experimental protocols to facilitate further research and development in this area.

References

- 1. This compound | C33H42O19 | CID 163285594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. In-vivo and In-vitro Antioxidant Activity of Troxerutin on Nickel Induced Toxicity in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Troxerutin alleviates kidney injury in rats via PI3K/AKT pathway by enhancing MAP4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic isotope effect of proton-coupled electron transfer in a hydrogen bonded phenol–pyrrolidino[60]fullerene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. bioanalytical method validation: Topics by Science.gov [science.gov]

- 14. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ema.europa.eu [ema.europa.eu]

In-Depth Technical Guide to the Biological Activity of Troxerutin-d12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin-d12, a deuterated form of the naturally occurring bioflavonoid Troxerutin, is a valuable tool in pharmacokinetic and metabolic studies. While the deuterium labeling is primarily for analytical purposes, the biological activity of this compound is considered identical to that of Troxerutin. This guide provides a comprehensive overview of the core biological activities of Troxerutin, focusing on its antioxidant, anti-inflammatory, and vasoprotective effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. The underlying molecular mechanisms involving key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt are also elucidated.

Introduction

Troxerutin, also known as Vitamin P4, is a trihydroxyethylated derivative of rutin found in various plants, including tea, coffee, and cereals.[1][2] It has been extensively studied for its wide range of pharmacological properties, making it a compound of interest for the treatment of various vascular and inflammatory conditions.[2] this compound is a stable isotope-labeled version of Troxerutin, which serves as an internal standard for its accurate quantification in biological matrices. Given that deuterium labeling does not alter the pharmacological effects, this document will detail the biological activities of Troxerutin as a direct surrogate for this compound.

The primary therapeutic benefits of Troxerutin stem from its potent antioxidant, anti-inflammatory, and vasoprotective activities.[3] These effects are attributed to its ability to modulate key cellular signaling pathways, thereby mitigating oxidative stress, reducing inflammatory responses, and enhancing vascular integrity.

Core Biological Activities

Antioxidant Activity

Troxerutin exhibits significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[3] This activity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.

| Assay | Method | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Spectrophotometric | IC50 of a related flavonoid, Rutin, was 5.02 ± 0.4 µM. | |

| ABTS Radical Scavenging | Spectrophotometric | IC50 of a related flavonoid, Rutin, was 95.3 ± 4.5 µM. | |

| Nitric Oxide (NO) Scavenging | Griess Assay | Dose-dependent reduction in plasma nitrite levels.[4] | [4] |

Note: Specific IC50 values for Troxerutin in DPPH and ABTS assays were not consistently found in the reviewed literature. The data for the closely related flavonoid, Rutin, is provided for comparative purposes.

Anti-inflammatory Activity

Troxerutin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as cytokines and nitric oxide.[5][6] This is achieved through the modulation of inflammatory signaling pathways, primarily the NF-κB pathway.[7]

| Assay | Model | Key Findings | Reference |

| Cytokine Inhibition | Sepsis in rats | Significant decrease in serum IL-1 and TNF-α levels with Troxerutin treatment (130 mg/kg).[5] | [5] |

| Cytokine Inhibition | Offspring of high-fat diet-fed rats | Troxerutin treatment significantly decreased serum and hippocampal levels of TNF-α and IL-6.[6] | [6] |

| Nitric Oxide Inhibition | Adjuvant-induced arthritic rats | Dose-dependent reduction in plasma nitrite levels (up to 42.24% decrease with 200 mg/kg Troxerutin).[4] | [4] |

Vasoprotective Activity

A hallmark of Troxerutin's biological activity is its ability to protect and strengthen blood vessels. It reduces capillary fragility and permeability, improves microcirculation, and exhibits anti-thrombotic properties.[4]

Specific quantitative data from Miles assays or Transendothelial Electrical Resistance (TEER) assays for Troxerutin were not available in the reviewed literature. However, its vasoprotective effects are well-documented qualitatively.

Molecular Mechanisms of Action & Signaling Pathways

Troxerutin exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Troxerutin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][7]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Troxerutin activates Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Troxerutin has been reported to modulate this pathway, contributing to its protective effects in various cell types.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 1 mM).

-

Prepare a working solution of DPPH by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add a specific volume of the this compound/standard dilutions to each well.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[8]

Griess Assay for Nitric Oxide Inhibition

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Methodology:

-

Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Miles Assay for Vascular Permeability

This in vivo assay measures changes in vascular permeability.

Methodology:

-

Anesthetize the experimental animal (e.g., mouse or rat).

-

Inject Evans blue dye (which binds to serum albumin) intravenously.

-

After a circulation period (e.g., 30 minutes), inject a permeability-inducing agent (e.g., histamine or bradykinin) intradermally at specific sites on the animal's back.

-

Inject a vehicle control at adjacent sites.

-

Administer this compound (systemically or locally) to the test group.

-

After a set time, euthanize the animal and excise the skin at the injection sites.

-

Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).

-

Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm.

-

A reduction in dye extravasation in the this compound treated group compared to the control group indicates a decrease in vascular permeability.

Conclusion

This compound, through the well-established biological activities of its non-deuterated counterpart, demonstrates significant potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and vasoprotective effects, mediated by the modulation of the NF-κB, Nrf2, and PI3K/Akt signaling pathways, provide a strong basis for its use in conditions characterized by oxidative stress, inflammation, and vascular dysfunction. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this versatile bioflavonoid. Further research is warranted to obtain more precise quantitative data on its antioxidant and vasoprotective capacities to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Troxerutin-Mediated Complement Pathway Inhibition is a Disease-Modifying Treatment for Inflammatory Arthritis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of troxerutin on inflammatory cytokines and BDNF levels in male offspring of high-fat diet fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of troxerutin on vascular inflammatory mediators and expression of microRNA-146a/NF-κB signaling pathway in aorta of healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to Troxerutin-d12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Troxerutin-d12, a deuterated analog of the naturally occurring bioflavonoid Troxerutin. This document details its chemical and physical properties, and explores its biological activities with a focus on key signaling pathways. Experimental protocols for its use and analysis are also provided.

Core Data Presentation

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Troxerutin due to its similar chemical and physical properties, with the key difference being its increased mass.

| Property | Value | Source(s) |

| CAS Number | 7085-55-4 (unlabeled) | [1] |

| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [1][2][3] |

| Molecular Weight | 754.75 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | >85% to ≥98.0% (Varies by supplier) | [2][4][5] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

| Solubility | Information not widely available, expected to be similar to Troxerutin (Freely soluble in water) | [6] |

Synthesis and Labeling

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature, a general approach for the deuteration of flavonoids can be described. The deuterium atoms in this compound are located on the hydroxyethyl groups. A plausible synthetic route would involve the hydroxyethylation of Rutin (the precursor to Troxerutin) using a deuterated form of ethylene oxide or a similar deuterated two-carbon synthon.

General Synthetic Workflow:

This process would require careful control of reaction conditions to achieve the desired degree and location of deuteration. The final product would then be purified using chromatographic techniques to isolate this compound from unreacted starting materials and partially deuterated byproducts.

Biological Activity and Key Signaling Pathways

The biological activity of this compound is considered identical to that of Troxerutin. Troxerutin exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and vasoprotective properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Nrf2 Signaling Pathway

Troxerutin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like Troxerutin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their transcription.[9][10]

NF-κB Signaling Pathway

Troxerutin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][11] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] Troxerutin can suppress the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[7][14]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.[15][16] This pathway is activated by growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Troxerutin has been shown to activate the PI3K/Akt pathway, contributing to its protective effects in various cell types.[15][16][17][18]

Experimental Protocols

This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Troxerutin in biological matrices. Below is a representative protocol for such an application.

Quantification of Troxerutin in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Troxerutin in human plasma.[19][20]

Objective: To determine the concentration of Troxerutin in human plasma samples.

Materials:

-

Human plasma samples

-

Troxerutin analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Perchloric acid

-

Water, HPLC grade

-

LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Troxerutin in a suitable solvent (e.g., methanol or water).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the Troxerutin stock solution with blank human plasma to prepare calibration standards at concentrations ranging from approximately 30 to 4000 pg/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution (e.g., 10 µL of a 1 ng/mL solution).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile or a solution of perchloric acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., Phenomenex Synergi Fusion RP).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition is 20% acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Troxerutin: Monitor the appropriate precursor to product ion transition (e.g., m/z 743.2 → 435.3).[20]

-

This compound: Monitor the corresponding transition for the deuterated analog (e.g., m/z 755.2 → 447.3, exact masses will depend on the specific deuteration pattern).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Troxerutin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Troxerutin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow:

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Troxerutin. Its use as an internal standard ensures accurate and precise quantification in complex biological matrices. Understanding its physicochemical properties and the biological pathways modulated by its non-deuterated counterpart is crucial for its effective application in preclinical and clinical research. This guide provides a foundational understanding of this compound, enabling its proficient use in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]

- 6. Troxerutin - Wikipedia [en.wikipedia.org]

- 7. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of the Nrf2/Keap1/ARE signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Troxerutin attenuates oxygen-glucose deprivation and reoxygenation-induced oxidative stress and inflammation by enhancing the PI3K/AKT/HIF-1α signaling pathway in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Troxerutin alleviates kidney injury in rats via PI3K/AKT pathway by enhancing MAP4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Accurate Molecular Weight of Troxerutin-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the accurate molecular weight of Troxerutin and its deuterated analog, Troxerutin-d12. It includes a comprehensive summary of their molecular properties, a detailed experimental protocol for molecular weight determination, and a relevant signaling pathway diagram.

Quantitative Data Summary

The accurate molecular weights and formulas of Troxerutin and this compound are summarized in the table below for easy comparison. This data is critical for various applications, including dosage calculations, analytical method development, and metabolic studies.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Molecular Weight (Da) |

| Troxerutin | C₃₃H₄₂O₁₉ | 742.68[1][2][3][4] | 742.23202911[5] |

| This compound | C₃₃H₃₀D₁₂O₁₉ | 754.75[6][7] | 754.307[8] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate molecular weight of this compound and other related compounds is typically determined using high-resolution mass spectrometry (HRMS). The following is a generalized experimental protocol for this purpose.

Objective: To determine the accurate monoisotopic mass of this compound.

Materials and Reagents:

-

This compound standard

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Volumetric flasks and pipettes

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to find the optimal concentration for analysis.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Direct Infusion or LC-MS Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any potential impurities.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. For Troxerutin, the protonated molecule [M+H]⁺ is commonly observed in positive mode.[5]

-

Mass Analyzer: Set to a high-resolution mode to achieve mass accuracy in the low ppm range.

-

Scan Range: A suitable mass range should be selected to include the expected m/z of the analyte.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum of this compound. The data analysis software is then used to determine the accurate m/z of the most abundant isotopic peak, which corresponds to the monoisotopic mass.

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the molecular weight of a deuterated compound like this compound.

Caption: Workflow for Molecular Weight Determination.

Troxerutin and its Potential Signaling Pathway Interactions

Troxerutin, a flavonoid, is known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. While the precise signaling pathways for this compound are not extensively detailed, they are expected to be identical to those of unlabeled Troxerutin. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by Troxerutin, leading to its therapeutic effects.

Caption: Hypothetical Anti-inflammatory Signaling Pathway of Troxerutin.

References

- 1. Troxerutin | 7085-55-4 [chemicalbook.com]

- 2. raybiotech.com [raybiotech.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Troxerutin | 7085-55-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Troxerutin | C33H42O19 | CID 5486699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. scbt.com [scbt.com]

- 8. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Recommended Storage and Handling of Troxerutin-d12

For Researchers, Scientists, and Drug Development Professionals